4-Chloro-2,6-Difluoroaniline 4-Chloro-2,6-Difluoroaniline
Brand Name: Vulcanchem
CAS No.: 69411-06-9
VCID: VC2500419
InChI: InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
SMILES: C1=C(C=C(C(=C1F)N)F)Cl
Molecular Formula: C6H4ClF2N
Molecular Weight: 163.55 g/mol

4-Chloro-2,6-Difluoroaniline

CAS No.: 69411-06-9

Cat. No.: VC2500419

Molecular Formula: C6H4ClF2N

Molecular Weight: 163.55 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,6-Difluoroaniline - 69411-06-9

Specification

CAS No. 69411-06-9
Molecular Formula C6H4ClF2N
Molecular Weight 163.55 g/mol
IUPAC Name 4-chloro-2,6-difluoroaniline
Standard InChI InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Standard InChI Key AKDPHEYBBWDWCM-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)N)F)Cl
Canonical SMILES C1=C(C=C(C(=C1F)N)F)Cl

Introduction

Chemical Identity and Structure

4-Chloro-2,6-Difluoroaniline is a halogenated aniline derivative characterized by a benzene ring with an amino group and specific halogen substitution pattern. Its fundamental identifying information is summarized in Table 1.

Table 1: Chemical Identity of 4-Chloro-2,6-Difluoroaniline

ParameterInformation
CAS Number69411-06-9
Molecular FormulaC₆H₄ClF₂N
Molecular Weight163.55 g/mol
IUPAC Name4-chloro-2,6-difluoroaniline
SynonymsBenzenamine, 4-chloro-2,6-difluoro-; 2,6-difluoro-4-chloroaniline; 4-chloro-2,6-difluorophenylamine; 4-chloranyl-2,6-bis fluoranyl aniline
SMILES NotationNC1=C(F)C=C(Cl)C=C1F
InChI KeyAKDPHEYBBWDWCM-UHFFFAOYSA-N
PubChem CID1512518
MDL NumberMFCD03426173

The molecular structure features an amino group (-NH₂) attached to a benzene ring, with chlorine at position 4 and fluorine atoms at positions 2 and 6. This specific arrangement of electron-withdrawing halogen substituents significantly influences the compound's chemical reactivity and physical properties .

Physical and Chemical Properties

4-Chloro-2,6-Difluoroaniline exists as a solid at room temperature with specific physical and chemical characteristics that determine its behavior in various applications. Understanding these properties is crucial for its proper handling and utilization in synthetic processes.

Table 2: Physical and Chemical Properties

PropertyValue/Description
Physical State (20°C)Solid
AppearanceWhite to light-colored crystalline solid
Melting Point47-50°C
Boiling PointNot widely reported
DensityNot specifically reported for this compound
SolubilitySoluble in organic solvents (ethyl acetate, methylene chloride); Limited solubility in water
Storage ConditionsKeep in dark place, under inert atmosphere, at room temperature
StabilityStable under recommended storage conditions

The presence of electronegative fluorine and chlorine atoms affects the electron distribution within the molecule, resulting in unique chemical reactivity. These halogens withdraw electron density from the aromatic ring, influencing the nucleophilicity of the amino group and making the compound particularly useful in certain chemical transformations .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-Chloro-2,6-Difluoroaniline, with the most common method involving chlorination of 2,6-difluoroaniline. Detailed synthetic procedures are essential for researchers and manufacturers working with this compound.

Synthesis from 2,6-Difluoroaniline

The primary synthetic route involves the reaction of 2,6-difluoroaniline with sulfuryl chloride in the presence of acetic acid. The general procedure includes the following steps:

  • The mixture of 2,6-difluoroaniline and sulfuryl chloride in acetic acid is heated to 80°C

  • The reaction mixture is refluxed for approximately six hours

  • After cooling, the solution is concentrated under reduced pressure

  • The residue is stirred with water and pentane

  • The solid residue is filtered and washed with water

  • This solid is then mixed with concentrated hydrochloric acid and heated at reflux for two hours

  • After cooling, the solution is carefully made slightly alkaline using aqueous sodium hydroxide

  • The product is extracted with ethyl acetate

  • The organic phase is dried over sodium sulfate and the solvent is removed

  • The crude product can be purified by distillation or recrystallization

Alternative Synthesis from Chlorofluorobenzenes

An alternative approach involves amination of appropriate chlorofluorobenzene derivatives. This method can be particularly useful when starting from different precursors:

  • A suitable chlorofluorobenzene precursor is reacted with a copper catalyst and ammonia

  • The reaction is typically conducted at elevated temperatures (150-180°C) under pressure

  • The resulting mixture is processed to isolate the desired product

  • Purification steps similar to those in the primary method are employed

Applications and Uses

4-Chloro-2,6-Difluoroaniline serves as a valuable intermediate in various chemical processes and finds applications in several fields. Its unique structure makes it particularly useful in synthetic organic chemistry.

Pharmaceutical Intermediates

The compound serves as a building block in the synthesis of pharmaceutical compounds. The specific arrangement of halogens provides a scaffold that can be further functionalized through various reactions, including:

  • Nucleophilic aromatic substitution reactions targeting the halogenated positions

  • Cross-coupling reactions utilizing the halogen substituents

  • Functional group transformations of the amino group

Agrochemical Precursors

In agrochemical synthesis, 4-Chloro-2,6-Difluoroaniline can be used to prepare compounds with potential applications as:

  • Herbicides

  • Fungicides

  • Insecticides

The halogenated aromatic structure contributes to the bioactivity of the final products, with the amino group serving as a point for further structural elaboration .

Research Applications

As a research chemical, this compound is valuable for studying:

  • Reaction mechanisms involving halogenated aromatics

  • Structure-activity relationships in biological systems

  • Novel synthetic methodologies for preparing complex molecules

CategoryInformation
GHS Hazard ClassificationAcute Toxicity (Oral) - Category 4
Acute Toxicity (Dermal) - Category 3
Skin Irritation - Category 2
Eye Irritation - Category 2A
Acute Toxicity (Inhalation) - Category 4
Specific Target Organ Toxicity, Single Exposure - Category 3 (Respiratory)
Hazard StatementsH302: Harmful if swallowed
H311: Toxic in contact with skin
H315: Causes skin irritation
H319: Causes serious eye irritation
H332: Harmful if inhaled
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing
Signal WordDanger
Transport ClassificationHazard Class: 6.1
Packing Group: III
UN Number: UN2811
Proper Shipping Name: TOXIC SOLID, ORGANIC, N.O.S.

Related Compounds and Comparative Analysis

Several structurally related compounds share similarities with 4-Chloro-2,6-Difluoroaniline, and understanding their relationships provides valuable context for researchers working with these materials.

Table 4: Comparison with Related Compounds

CompoundCAS NumberStructural RelationshipKey Differences
2,6-Difluoroaniline5509-65-9PrecursorLacks chloro substituent at position 4
2-Chloro-4,6-Difluoroaniline36556-56-6IsomerChloro at position 2 instead of position 4
6-Chloro-2,4-DifluoroanilineNot specifically givenIsomerDifferent arrangement of chloro and fluoro substituents
4-Bromo-2,6-DifluoroanilineNot specifically givenAnalogContains bromo instead of chloro at position 4

The different substitution patterns in these related compounds result in varying physical properties, reactivity patterns, and applications. For instance:

  • The position of the chlorine atom affects the electronic distribution and hence the reactivity of the amino group

  • The nature of the halogen (fluorine versus chlorine versus bromine) influences both physical properties and chemical behavior

  • These subtle structural differences can significantly impact the utility of these compounds in specific synthetic applications

Current Research and Analysis

Recent research on 4-Chloro-2,6-Difluoroaniline has focused on expanding its applications in various fields, particularly in pharmaceutical and agrochemical development. The compound continues to be used as a building block in the synthesis of complex molecules with potential biological activity.

Synthesis Analysis

Current synthetic approaches are focused on improving efficiency and sustainability:

  • Development of catalytic methods that operate under milder conditions

  • Exploration of more environmentally friendly solvents and reagents

  • Process optimization to increase yields and reduce waste

  • Investigation of flow chemistry techniques for continuous manufacturing

Structure-Activity Relationship Studies

The unique substitution pattern of 4-Chloro-2,6-Difluoroaniline makes it valuable in structure-activity relationship studies:

  • The electron-withdrawing effects of the fluorine atoms influence the reactivity of the amino group

  • The chlorine at position 4 provides a handle for further functionalization

  • These features allow researchers to systematically explore how structural modifications affect biological activity

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